3-Bromo-2-methylbenzhydrazide
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Overview
Description
Tecfidera, known chemically as dimethyl fumarate, is a medication primarily used to treat relapsing forms of multiple sclerosis (MS). Multiple sclerosis is a chronic disease where the immune system attacks the protective sheath (myelin) that covers nerve fibers, leading to communication problems between the brain and the rest of the body . Tecfidera helps reduce the frequency of relapses and slow the progression of disability in patients with MS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl fumarate is synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Fumaric Acid+2Methanol→Dimethyl Fumarate+Water
Industrial Production Methods: In industrial settings, the production of dimethyl fumarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Reactants: Fumaric acid and methanol.
Catalyst: Sulfuric acid or another suitable acid catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl fumarate undergoes several types of chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used.
Major Products:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Various substituted fumarates depending on the nucleophile used.
Scientific Research Applications
Dimethyl fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: It is studied for its effects on cellular pathways and its potential as an antioxidant.
Medicine: Beyond its use in treating multiple sclerosis, dimethyl fumarate is also being researched for its potential in treating other autoimmune diseases and conditions involving oxidative stress.
Industry: It is used as a plasticizer and as an additive in various industrial processes.
Mechanism of Action
The exact mechanism of action of dimethyl fumarate in multiple sclerosis is not fully understood. it is believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant response elements . Dimethyl fumarate is thought to degrade to its active metabolite, monomethyl fumarate, which then exerts its effects by modulating the immune response and reducing inflammation .
Comparison with Similar Compounds
Glatiramer acetate (Copaxone): Another medication used to treat relapsing forms of multiple sclerosis. It is a combination of four amino acids and works by modulating the immune response.
Ocrelizumab (Ocrevus): A CD20 monoclonal antibody that targets B-cells and reduces inflammation in multiple sclerosis patients.
Monomethyl fumarate (Bafiertam): A bioequivalent alternative to dimethyl fumarate, used for the same indications.
Uniqueness of Tecfidera: Tecfidera is unique in its mechanism of action involving the Nrf2 pathway and its ability to modulate the immune response through its active metabolite, monomethyl fumarate . This sets it apart from other multiple sclerosis treatments that may target different pathways or immune cells.
Properties
IUPAC Name |
3-bromo-2-methylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKSCUEVFJSTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391565 |
Source
|
Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108485-07-0 |
Source
|
Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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